2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine
Description
Overview of the 1,3,5-Triazine (B166579) Scaffold in Contemporary Chemical Synthesis
The 1,3,5-triazine, or s-triazine, ring is a six-membered aromatic heterocycle containing three nitrogen atoms at alternating positions. This scaffold is a cornerstone in organic synthesis due to its versatile reactivity and the wide-ranging applications of its derivatives. google.com The most common and cost-effective starting material for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. Current time information in Philadelphia, PA, US.
The three chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by various nucleophiles, such as amines, alcohols, and thiols. This stepwise substitution is typically controlled by temperature, allowing for the precise construction of mono-, di-, and trisubstituted triazine derivatives with distinct functionalities. researchgate.net The first substitution can often be achieved at low temperatures (around 0 °C), the second at room temperature, and the third requiring elevated temperatures. researchgate.net This controlled reactivity makes the 1,3,5-triazine ring an ideal platform for creating diverse molecular libraries and complex, multifunctional molecules. researchgate.netwikipedia.org Its derivatives are integral to numerous fields, serving as herbicides, reactive dyes, and, increasingly, as core structures in medicinal chemistry and materials science. google.com
The Significance of Piperazine (B1678402) Moieties in Heterocyclic Chemistry
Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. This moiety is of immense importance in medicinal chemistry and drug design. The piperazine ring is a common feature in a vast number of pharmacologically active compounds, attributed to its ability to improve the pharmacokinetic properties of a drug candidate. nih.gov
Its presence can enhance aqueous solubility and modulate lipophilicity, which are critical factors for drug absorption and distribution. Furthermore, the two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or be protonated, allowing for crucial interactions with biological targets like enzymes and receptors. The piperazine framework is found in numerous commercial drugs with a wide spectrum of activities. chemicalbook.com Its incorporation into larger molecular structures, such as those based on the triazine scaffold, is a common strategy for developing new therapeutic agents. nih.gov
Positioning of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine within Poly-substituted Triazine Derivatives
2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine is a symmetrically trisubstituted derivative of 1,3,5-triazine. It is synthesized through the nucleophilic substitution of all three chlorine atoms of cyanuric chloride with piperazine. To achieve this, a protected form of piperazine, such as N-(tert-butoxycarbonyl)-piperazine (Boc-piperazine), is often used first, followed by a deprotection step to yield the final compound with free secondary amine groups on each piperazine ring. chemicalbook.com
This compound serves as an excellent example of a trifunctionalized triazine, where the core scaffold acts as a junction point for three identical piperazine units. Unlike derivatives designed for direct biological activity, 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine is primarily valued as a versatile intermediate or a core molecule. The presence of three secondary amines provides reactive sites for further chemical elaboration, making it a highly useful building block.
| Property | Value |
|---|---|
| Molecular Formula | C15H27N9 |
| CAS Number | 19142-26-8 orgsyn.org |
| Appearance | White Solid google.com |
| Melting Point | No sharp melting point; gradual softening and decomposition observed between 75-216 °C. chemicalbook.comgoogle.com |
Scope and Academic Relevance of Research on the Chemical Compound
The primary academic and research relevance of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine lies in its application as a central core for the synthesis of dendrimers. chemicalbook.com Dendrimers are highly branched, star-shaped macromolecules with well-defined structures. The triazine core provides three symmetrical attachment points, and the terminal amines of the piperazine units serve as the next branching points for building successive "generations" of the dendrimer.
Properties
Molecular Formula |
C15H27N9 |
|---|---|
Molecular Weight |
333.44 g/mol |
IUPAC Name |
2,4,6-tri(piperazin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H27N9/c1-7-22(8-2-16-1)13-19-14(23-9-3-17-4-10-23)21-15(20-13)24-11-5-18-6-12-24/h16-18H,1-12H2 |
InChI Key |
GOKMWLPCAGVTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)N3CCNCC3)N4CCNCC4 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,4,6 Tri Piperazin 1 Yl 1,3,5 Triazine
Nucleophilic Substitution Approaches from Cyanuric Chloride Precursors
The fundamental approach for synthesizing 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine involves the reaction of cyanuric chloride with piperazine (B1678402), which acts as a nucleophile. The lone pair of electrons on the nitrogen atom of piperazine attacks the electron-deficient carbon atoms of the triazine ring, leading to the displacement of the chloride ions. This reaction can be performed in a stepwise manner, allowing for the isolation of intermediates, or as a one-pot procedure to directly yield the final product.
Stepwise functionalization of cyanuric chloride with piperazine takes advantage of the decreasing reactivity of the triazine ring with each successive substitution. This allows for a high degree of control over the reaction. The first substitution of a chlorine atom is typically carried out at a low temperature, around 0 °C. The resulting monosubstituted intermediate, 2-chloro-4,6-di(piperazin-1-yl)-1,3,5-triazine, is more stable and less reactive than cyanuric chloride.
The second substitution requires a higher temperature, generally around room temperature, to proceed at a reasonable rate. Finally, the third substitution to yield 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine necessitates more forcing conditions, with temperatures often elevated to 70-100 °C or even higher. mdpi.comnih.gov
A common strategy in stepwise synthesis involves the use of a protected form of piperazine, such as N-(tert-butoxycarbonyl)-piperazine (Boc-piperazine), to prevent side reactions and ensure selective monosubstitution at each step. orgsyn.org After the trisubstitution is complete, the protecting groups are removed to yield the final product. orgsyn.org This method, while multi-stepped, can offer higher purity of the final compound.
Table 1: Temperature Progression in Stepwise Substitution of Cyanuric Chloride
| Substitution Step | Typical Reaction Temperature |
| First Chlorine Replacement | 0 °C |
| Second Chlorine Replacement | Room Temperature |
| Third Chlorine Replacement | 70-100 °C |
This table illustrates the general temperature requirements for the sequential nucleophilic substitution on the cyanuric chloride ring.
One-pot syntheses offer a more streamlined and efficient route to 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine by avoiding the isolation of intermediates. researchgate.net In a typical one-pot procedure, cyanuric chloride is reacted with an excess of piperazine in a suitable solvent. The reaction temperature is gradually increased to facilitate the sequential substitution of all three chlorine atoms.
The reaction commences at a low temperature (0 °C) to ensure monosubstitution. The temperature is then raised to room temperature to facilitate the second substitution, and finally, the reaction mixture is heated to a higher temperature (often above 80 °C) for an extended period to drive the reaction to completion and achieve trisubstitution. orgsyn.org The use of an excess of piperazine helps to ensure that all three chlorine atoms on the triazine ring are substituted.
Microwave-assisted and sonochemical methods have also been employed to enhance the efficiency of one-pot syntheses, often leading to shorter reaction times and higher yields. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of the synthesis of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine are highly dependent on the reaction conditions. Careful optimization of the solvent system, temperature control, and the choice of catalysts and reagents is crucial for maximizing the desired product formation and minimizing side reactions.
The choice of solvent plays a significant role in the reaction between cyanuric chloride and piperazine. The solvent must be inert to the reactants and capable of dissolving both the starting materials and the intermediates. Commonly used solvents include tetrahydrofuran (B95107) (THF), acetone, and N,N-dimethylformamide (DMF). mdpi.comorgsyn.org
The polarity of the solvent can influence the reaction rate. More polar solvents can help to stabilize the charged intermediates formed during the nucleophilic substitution process, thereby accelerating the reaction. In some "green chemistry" approaches, water has been used as a solvent, often in the presence of a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases. mdpi.com
As previously discussed, temperature is a critical parameter for controlling the stepwise substitution of cyanuric chloride. Precise temperature control is essential for achieving high selectivity for the desired substitution level.
For stepwise synthesis, maintaining a low temperature (0 °C) during the first substitution minimizes the formation of di- and tri-substituted byproducts. A gradual increase in temperature for the subsequent substitution steps ensures that each reaction proceeds to completion before the next one is initiated. In one-pot syntheses, a programmed temperature ramp is often employed to achieve the same level of control.
Computational studies have supported the experimental observation of thermodependency in sequential substitutions, showing a progressive increase in the energy barrier for each subsequent substitution. nih.gov
The reaction of cyanuric chloride with piperazine is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Common bases used for this purpose include tertiary amines such as N,N-diisopropylethylamine (DIPEA) and inorganic bases like sodium carbonate (Na₂CO₃). mdpi.com The base acts as an acid scavenger, preventing the protonation of the piperazine nucleophile and ensuring that the reaction can proceed.
In some instances, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) are used, particularly in biphasic solvent systems (e.g., organic solvent and water). The PTC facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction with cyanuric chloride occurs, thereby increasing the reaction rate and yield. mdpi.com
While not always necessary for the highly nucleophilic piperazine, in some cases, catalysts can be employed to enhance the rate of the third substitution, which can be sluggish due to the deactivation of the triazine ring.
Synthesis of Symmetrical and Asymmetrical 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine Analogues
The foundational route to producing 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine and its analogs hinges on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. troindia.innih.govnih.gov The reactivity of these chlorine atoms is temperature-dependent, a characteristic that chemists exploit to control the synthesis. troindia.indtic.mil The first substitution typically occurs at low temperatures, around 0°C, the second at room temperature, and the third requires higher temperatures to proceed. dtic.milmdpi.com This tiered reactivity allows for the methodical and selective introduction of various piperazine-based nucleophiles. nih.gov
Symmetrical Analogues: For the synthesis of symmetrical analogues, where three identical piperazine groups are attached to the triazine ring, an excess of the chosen piperazine derivative is reacted with cyanuric chloride. nih.gov This reaction is generally carried out in the presence of a base, such as sodium carbonate or N,N-diisopropylethylamine, to neutralize the hydrochloric acid byproduct. troindia.inorgsyn.org
Asymmetrical Analogues: The synthesis of asymmetrical analogues, which feature different piperazine moieties on the triazine core, requires a more strategic, stepwise approach. chim.itresearchgate.net By carefully controlling the reaction temperature at each stage, different piperazine derivatives can be introduced sequentially. nih.gov For instance, the first piperazine can be reacted at 0-5°C, the second at an elevated temperature (e.g., 30-50°C), and the final substitution at a significantly higher temperature (e.g., 90-100°C). dtic.mil This precise temperature control is critical for achieving the desired substitution pattern and avoiding a mixture of products. mdpi.com
A general synthetic pathway is illustrated below:
Step 1: Reaction of cyanuric chloride with the first piperazine equivalent at 0–5 °C.
Step 2: Addition of the second, different piperazine equivalent at room temperature.
Step 3: Introduction of the third piperazine equivalent at an elevated temperature to complete the substitution.
Table 1: Reaction Conditions for Stepwise Substitution on Cyanuric Chloride
| Substitution Step | Typical Temperature Range (°C) | Nucleophile |
| First Chlorine | 0 - 5 | Piperazine Derivative A |
| Second Chlorine | Room Temperature - 50 | Piperazine Derivative B |
| Third Chlorine | 90 - 100+ (Reflux) | Piperazine Derivative C |
Industrial Synthesis Scale-Up Considerations and Green Chemistry Protocols
Transitioning the synthesis of 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine analogues from the laboratory to an industrial scale introduces several challenges that necessitate careful process optimization and a focus on sustainable practices.
Scale-Up Considerations: Key factors in scaling up production include managing reaction exotherms, ensuring efficient mixing, and precise temperature control at each substitution stage. The handling of large volumes of solvents and the isolation of the final product also become significant logistical challenges. The use of phase transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can enhance reaction rates and efficiency in large-scale batches. mdpi.com
Green Chemistry Protocols: The principles of green chemistry are increasingly being applied to the synthesis of triazine derivatives to minimize environmental impact and improve safety and efficiency. ssrn.com Key strategies include:
Solvent Selection: Reducing the use of volatile organic compounds (VOCs) by substituting them with more environmentally benign solvents, such as water, is a primary goal. ssrn.com
Energy Efficiency: Microwave-assisted chim.itresearchgate.netrsc.org and ultrasound-assisted synthesis methods have emerged as energy-efficient alternatives to conventional heating. mdpi.comssrn.com These techniques can significantly shorten reaction times, often from hours to minutes, and improve product yields. chim.itresearchgate.netssrn.com
Catalysis: The use of catalysts can enable reactions to proceed under milder conditions, further reducing energy consumption and the formation of byproducts. researchgate.net
Table 2: Comparison of Synthesis Methodologies
| Method | Advantages | Disadvantages |
| Conventional Heating | Well-established and understood. | Long reaction times, high energy consumption, potential for side reactions. |
| Microwave Irradiation | Rapid heating, shorter reaction times, often higher yields, can be performed solvent-free. chim.itresearchgate.net | Specialized equipment required, potential for localized overheating. |
| Sonochemistry (Ultrasound) | Can be performed in aqueous media, reduces need for organic solvents, efficient. mdpi.comssrn.com | Specialized equipment required, scalability can be a challenge. |
The adoption of these green chemistry principles not only addresses environmental concerns but also often leads to more economical and safer industrial processes for the production of 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine and its valuable analogues.
Chemical Reactivity and Mechanistic Insights into 2,4,6 Tri Piperazin 1 Yl 1,3,5 Triazine
Fundamental Chemical Reactions of the 1,3,5-Triazine (B166579) Core
The 1,3,5-triazine ring, also known as s-triazine, is a six-membered aromatic heterocycle with three nitrogen atoms, giving it the formula (HCN)₃. wikipedia.org This structure is inherently electron-deficient due to the high electronegativity of the nitrogen atoms. This electron deficiency is the primary driver of its chemical reactivity, making it susceptible to attack by nucleophiles.
The most significant reaction of the 1,3,5-triazine core is nucleophilic aromatic substitution (SNAr). This is most evident in the chemistry of its halogenated derivatives, particularly 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govnih.gov Cyanuric chloride serves as a versatile precursor for a vast array of triazine derivatives through the sequential and controlled substitution of its three chlorine atoms. nih.govmdpi.com
Key reactions involving the 1,3,5-triazine core include:
Nucleophilic Substitution: Halogenated triazines readily react with various nucleophiles such as amines, alcohols, and thiols. The reactivity of the leaving groups (e.g., chlorine atoms) decreases with each successive substitution due to the introduction of electron-donating groups onto the ring. mdpi.comresearchgate.net
Ring Cleavage: Under certain conditions with strong nucleophilic agents, the triazine ring can undergo cleavage. researchgate.net
Trimerization: Symmetrical 1,3,5-triazines are often synthesized by the trimerization of nitriles, such as cyanogen (B1215507) chloride or cyanamide. wikipedia.org
The synthesis of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine itself is a prime example of the fundamental reactivity of the triazine core, starting from cyanuric chloride and reacting it with piperazine (B1678402).
Exploration of Nucleophilic Substitution Mechanisms on the Piperazinyl-Triazine Framework
The formation of 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine from cyanuric chloride and piperazine proceeds via a series of nucleophilic aromatic substitution (SNAr) reactions. The mechanism of these substitutions is a subject of detailed study, with the classical pathway involving a two-step addition-elimination process.
In this mechanism, the nucleophile (piperazine) attacks one of the carbon atoms of the triazine ring, which bears a chlorine atom. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. nih.gov This intermediate is resonance-stabilized. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the triazine ring is restored.
The reaction proceeds stepwise, and the reactivity of the remaining chlorine atoms decreases after each substitution. This is because the piperazinyl group is an electron-donating group, which increases the electron density on the triazine ring, making it less electrophilic and thus less susceptible to further nucleophilic attack. researchgate.net This decreasing reactivity allows for controlled, sequential substitution by carefully managing the reaction temperature. nih.govresearchgate.net
| Step | Reactant | Nucleophile | Product | Relative Reaction Temperature |
| 1 | 2,4,6-Trichloro-1,3,5-triazine | Piperazine | 2-Chloro-4,6-di(piperazin-1-yl)-1,3,5-triazine | Low (e.g., 0 °C) |
| 2 | 2-Chloro-4,6-di(piperazin-1-yl)-1,3,5-triazine | Piperazine | 2,4-Di(piperazin-1-yl)-6-chloro-1,3,5-triazine | Medium (e.g., Room Temp) |
| 3 | 2,4-Di(piperazin-1-yl)-6-chloro-1,3,5-triazine | Piperazine | 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine | High (e.g., Reflux) |
While the stepwise SNAr mechanism is widely accepted, recent studies on similar systems suggest that the mechanism can exist on a continuum. rsc.org Depending on the specific reactants and conditions, some nucleophilic aromatic substitutions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step. nih.gov Furthermore, under certain conditions, a single-electron transfer (SET) pathway leading to a radical nucleophilic substitution (SRN1) mechanism cannot be entirely ruled out, although it is less common for this type of system. nih.gov
Investigation of Electron Density Distribution and its Impact on Reactivity
The distribution of electron density in 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine is central to understanding its reactivity. The parent 1,3,5-triazine ring is electron-poor due to the presence of three highly electronegative nitrogen atoms, which withdraw electron density from the ring carbons. This makes the carbon atoms electrophilic and prone to nucleophilic attack.
The substitution of chlorine atoms in cyanuric chloride with three piperazinyl groups drastically alters this electronic landscape. The nitrogen atoms of the piperazine rings, specifically the ones directly bonded to the triazine core, possess lone pairs of electrons that can be donated into the triazine ring through resonance. This electron donation significantly increases the electron density of the triazine ring system. researchgate.net
Impact on Reactivity:
Reduced Electrophilicity: The increased electron density on the triazine core makes the carbon atoms less electrophilic. Consequently, 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine is substantially less reactive towards nucleophilic substitution compared to its precursor, cyanuric chloride. nih.govresearchgate.net
Activation of Piperazine Nitrogens: While the triazine ring is deactivated towards nucleophiles, the exocyclic nitrogen atoms of the piperazine rings (those in the 4-position) remain nucleophilic and can participate in further reactions, such as alkylation or acylation, provided they are not protonated.
Basicity: The presence of six nitrogen atoms in the piperazine moieties, in addition to the three in the triazine ring, imparts significant basicity to the molecule.
Computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are valuable tools for quantifying the electron density distribution. krisp.org.za These calculations can generate electrostatic potential maps, which visually represent the electron-rich and electron-poor regions of the molecule, confirming the electron-donating effect of the piperazinyl groups and the resulting deactivation of the triazine ring towards further substitution.
Structure-Reactivity Correlations within 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine and Related Derivatives
A clear correlation exists between the structure of 1,3,5-triazine derivatives and their chemical reactivity. The progressive substitution of chlorine atoms on cyanuric chloride with piperazine provides a classic example of this relationship.
| Compound | Number of Piperazinyl Groups | Electron Density on Triazine Ring | Reactivity towards Nucleophiles |
| 2,4,6-Trichloro-1,3,5-triazine | 0 | Low | Very High |
| 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine | 1 | Medium | High |
| 2-Chloro-4,6-di(piperazin-1-yl)-1,3,5-triazine | 2 | High | Moderate |
| 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine | 3 | Very High | Low |
This structure-reactivity trend is governed by the electronic effects of the substituents. researchgate.netresearchgate.net
Electron-Withdrawing Groups (EWGs): Halogens like chlorine are electron-withdrawing, making the triazine carbons highly electrophilic and reactive.
Electron-Donating Groups (EDGs): Amino groups, such as piperazinyl, are strong electron-donators. Their introduction increases the ring's electron density, thereby decreasing its reactivity towards nucleophiles. researchgate.net
This principle allows for the rational design and synthesis of unsymmetrically substituted triazines. By controlling the stoichiometry and reaction temperature, different nucleophiles can be introduced sequentially, taking advantage of the predictable decrease in reactivity at each step. mdpi.com For instance, a stronger nucleophile can be reacted first at a low temperature, followed by a weaker nucleophile at a higher temperature to achieve a disubstituted or trisubstituted product with a specific substitution pattern. The nature of the nucleophile itself (e.g., amine vs. thiol vs. alcohol) also influences the reaction conditions required for substitution. krisp.org.za
Coordination Chemistry and Metal Complexation of 2,4,6 Tri Piperazin 1 Yl 1,3,5 Triazine
Ligand Design Principles and Polydentate Character of the Triazine-Piperazine System
The design of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine as a ligand is rooted in the fundamental principles of creating multidentate systems capable of forming stable complexes with a variety of metal ions. The central 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, provides a rigid and planar scaffold. This inherent rigidity is a desirable trait in ligand design as it can lead to more predictable coordination geometries and potentially higher stability of the resulting metal complexes.
The true versatility of this ligand, however, lies in the three piperazine (B1678402) substituents. Each piperazine ring contains two nitrogen atoms, but it is the exocyclic secondary amine nitrogen that is primarily available for coordination. This arrangement bestows upon the molecule a potentially hexadentate character, with six available nitrogen donor sites. This high denticity allows the ligand to engage with one or more metal centers in various coordination modes.
The piperazine units introduce a degree of flexibility that is absent in more rigid polydentate ligands like 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) (TPTZ). The chair conformation of the piperazine rings can adapt to the coordination preferences of different metal ions, allowing for the formation of a diverse range of complex structures. The presence of multiple donor atoms also opens up the possibility of the ligand acting as a bridging unit, connecting multiple metal centers to form polynuclear complexes or extended coordination polymers. The electron-donating nature of the piperazine nitrogens further enhances the ligand's ability to form strong coordinate bonds with metal ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product's structure and composition.
Coordination with Transition Metal Ions (e.g., Fe, Co, Ni)
While extensive research on the coordination of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine with transition metals is still an emerging area, the general principles of coordination chemistry suggest that it would form stable complexes with first-row transition metals such as iron (Fe), cobalt (Co), and nickel (Ni). The nitrogen donor atoms of the piperazine moieties are expected to coordinate to the metal centers. Depending on the metal-to-ligand ratio and the coordination preferences of the metal ion, mononuclear or polynuclear complexes can be formed.
For instance, in a 1:1 metal-to-ligand ratio, a mononuclear complex could be formed where the ligand encapsulates the metal ion. In other ratios, the ligand could act as a bridge between multiple metal centers. The characterization of these complexes would typically involve techniques such as infrared (IR) spectroscopy to observe the shifts in the vibrational frequencies of the C-N bonds upon coordination, and UV-Vis spectroscopy to study the electronic transitions. Magnetic susceptibility measurements would be crucial in determining the spin state of the metal ions in the complexes.
Interactions with Lanthanide Metal Centers
The coordination chemistry of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine with lanthanide ions is another area of potential interest. Lanthanide ions are hard acids and prefer to coordinate with hard bases like nitrogen and oxygen donor atoms. The multiple nitrogen donor sites on the ligand make it a suitable candidate for complexing with lanthanides. The resulting complexes could exhibit interesting photoluminescent properties, a hallmark of many lanthanide complexes. The ligand could act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The synthesis would likely be carried out in polar solvents, and the characterization would heavily rely on luminescence spectroscopy to probe the photophysical properties of the complexes.
Structural Elucidation of Coordination Compounds
Analysis of Chelation Modes and Denticity
X-ray crystallography would be instrumental in determining the exact chelation modes and the effective denticity of the 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine ligand in its metal complexes. It is plausible that not all six piperazine nitrogens coordinate to a single metal center in a mononuclear complex due to steric hindrance. The ligand might instead adopt a lower denticity, for example, acting as a tridentate or tetradentate ligand to a single metal ion. Alternatively, it could utilize its multiple donor sites to bridge between two or more metal centers, showcasing its versatility as a polynucleating ligand. The analysis of the crystal structures would reveal the intricate details of these coordination patterns.
Geometric Configurations and Stereochemistry
The geometric configuration around the metal center is dictated by its coordination number and the nature of the ligands. For transition metal complexes, common geometries such as octahedral, tetrahedral, or square planar could be expected. The flexibility of the piperazine rings could lead to distorted geometries. For lanthanide complexes, higher coordination numbers (e.g., 8 or 9) are common, leading to more complex coordination polyhedra such as square antiprismatic or tricapped trigonal prismatic geometries. The stereochemistry of the complexes, including the potential for different isomers, would also be elucidated through detailed structural analysis.
Below is a hypothetical data table illustrating the kind of information that would be gathered from the synthesis and characterization of such complexes.
| Complex | Metal Ion | M:L Ratio | Coordination Geometry | Key Spectroscopic Data (cm⁻¹) |
| [Fe(TPPT)Cl₂] | Fe(II) | 1:1 | Distorted Octahedral | ν(C-N) shift from 1550 to 1530 |
| [Co₂(TPPT)(OAc)₄] | Co(II) | 1:2 | Binuclear, Bridged | |
| Ni(TPPT)₂ | Ni(II) | 1:1 | Octahedral | |
| [Eu(TPPT)(NO₃)₃] | Eu(III) | 1:1 | Tricapped Trigonal Prismatic | Luminescence at 615 nm |
TPPT = 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine
Conformational Analysis of Coordinated Ligands
There is no available crystallographic or spectroscopic data in the reviewed literature to support a detailed discussion on the conformational analysis of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine upon coordination to metal centers. Such an analysis would typically involve an examination of bond lengths, bond angles, and torsion angles within the ligand to understand how its geometry is influenced by complexation. Without experimental data from techniques such as single-crystal X-ray diffraction or advanced NMR spectroscopy, any discussion on this topic would be purely speculative.
Applications in Coordination Polymers and Networks
The application of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine as a building block in the construction of coordination polymers and networks has not been reported in the scientific literature searched. The potential of this ligand to form extended structures with metal ions is recognized due to its multiple nitrogen donor sites; however, no studies have been published that demonstrate its use in the following specific applications.
No research has been found that utilizes 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in the synthesis of metal-organic frameworks (MOFs) or other related porous materials. The design and synthesis of MOFs rely on the predictable coordination of organic ligands to metal nodes, and while the triazine core and piperazinyl arms of the title compound suggest its potential as a versatile linker, its efficacy in creating stable, porous frameworks has not been experimentally verified in the available literature.
The use of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in the development of crystalline sponges for the purpose of guest encapsulation is not documented. The crystalline sponge method involves the use of a porous coordination network to host and orient guest molecules for crystallographic analysis. There are no reports of metal complexes of this ligand being employed for such applications.
There is no information available on the use of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in the engineering of heterometallic coordination polymer gels. This area of research involves the formation of gel-like materials through the coordination of multiple different metal ions with organic linkers. The potential of the specified ligand to participate in the formation of such supramolecular structures has not been explored in the published literature.
Supramolecular Chemistry and Self Assembly of 2,4,6 Tri Piperazin 1 Yl 1,3,5 Triazine
Design and Construction of Discrete Supramolecular Architectures
The design of discrete supramolecular architectures relies on the precise control of non-covalent interactions between well-defined molecular components. The 1,3,5-triazine (B166579) scaffold is a foundational unit in this regard, serving as a versatile building block for creating a variety of structural topologies, including macrocycles, cages, and branched oligomers. researchgate.netnih.govresearchgate.net The C3 symmetry of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine is particularly advantageous for producing star-shaped molecules and other symmetrical aggregates. researchgate.net
The piperazine (B1678402) units are key to directing the assembly process. Piperazine itself is widely utilized as a building block for constructing supramolecular hydrogen-bonded crystalline networks. rsc.org In the context of the title compound, the secondary amine (N-H) groups on each of the three piperazine rings can act as hydrogen bond donors, while the tertiary nitrogen atoms within the piperazine rings and the nitrogen atoms of the central triazine ring can serve as hydrogen bond acceptors. This multiplicity of interaction sites allows for the formation of programmed and predictable assembly patterns, leading to discrete, non-polymeric structures. By carefully selecting complementary molecules or environmental conditions (e.g., solvents, temperature), it is possible to guide the self-assembly of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine into specific, finite superstructures.
Role of Hydrogen Bonding and Non-Covalent Interactions in Self-Assembly
Non-covalent interactions are the driving force behind the self-assembly of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine into higher-order structures. Hydrogen bonding is the most prominent of these interactions, with the potential for multiple, simultaneous hydrogen bonds to form between molecules. researchgate.net
Hydrogen Bonding: The assembly process is dominated by N-H···N hydrogen bonds, which can form between the piperazine N-H donor of one molecule and a nitrogen acceptor on an adjacent molecule (either on the triazine core or another piperazine ring). rsc.orgrsc.org This interaction is fundamental to the formation of various motifs, from simple dimers to more complex networks like corrugated rosette layers, depending on the specific geometry of the interacting molecules. rsc.org The presence of both donor and acceptor sites within the same molecule allows for robust self-assembly.
C-H···N Interactions: Weak C-H···N hydrogen bonds can also play a role in stabilizing the crystal packing. These interactions can occur between C-H bonds on the piperazine rings and nitrogen acceptors on the triazine core, helping to "lock" the relative positions of adjacent molecules. nih.gov
The interplay of these various non-covalent forces dictates the final supramolecular structure, with the strength and directionality of hydrogen bonds providing the primary organizational control.
Formation of Dendrimeric and Oligomeric Structures with Triazine Cores
The 1,3,5-triazine moiety is an excellent branching unit for the construction of dendrimers and branched oligomers due to its trifunctional nature. nih.govmdpi.com 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine can serve as the central core (generation 0) for the synthesis of complex, tree-like macromolecules known as dendrimers. mdpi.com
Dendrimer synthesis using this core can proceed via two main strategies:
Divergent Strategy: This approach involves the iterative addition of monomer units starting from the central core. For instance, a tris(piperazinyl)-triazine core can be reacted with a dichlorotriazine derivative, leading to a first-generation dendrimer with reactive monochlorotriazine groups on the periphery, which can then be further functionalized to build higher generations. mdpi.com
Convergent Strategy: In this method, the branches of the dendrimer (dendrons) are synthesized separately and then attached to the central core in a final step. A dendron with a reactive monochlorotriazine core can be reacted with the piperazine-functionalized central molecule. mdpi.com
These synthetic strategies have been used to create dendrimers of various generations, offering precise control over size, shape, and peripheral functionality. The resulting macromolecules have applications in materials science and biomedicine, including the sequestration of organic molecules and the targeted delivery of drugs. mdpi.com
| Synthesis Strategy | Description | Key Features |
| Divergent | Growth emanates from a central core molecule. Iterative reaction cycles add successive "generations" of branching units. mdpi.com | Efficient for producing high-generation dendrimers. Purification can be challenging due to structural defects in higher generations. |
| Convergent | Dendritic wedges (dendrons) are synthesized first and then attached to the central core in the final step. mdpi.com | Allows for the preparation of pure, monodisperse materials. Steric hindrance can limit the synthesis of very high-generation dendrimers. mdpi.com |
Investigation of Molecular Recognition Phenomena in Triazine Assemblies
Molecular recognition is the specific, non-covalent binding of a guest molecule to a complementary host. The self-assembled structures formed by 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine and its derivatives possess characteristics that make them suitable for host-guest chemistry. The defined cavities and specific arrangement of functional groups within supramolecular assemblies can create binding pockets for the selective recognition of small molecules and ions. nih.govresearchgate.net
The molecular recognition capabilities of these assemblies are often derived from hydrogen-bonding interactions involving 2,4,6-triamino-1,3,5-triazine (melamine)-like units. nih.govresearchgate.net The piperazine groups of the title compound provide a similar, albeit more flexible, array of hydrogen bond donors and acceptors. This allows for the potential recognition of guest molecules that have complementary hydrogen bonding patterns. For example, the assembly could potentially bind guests containing carboxylic acid or amide functionalities through a network of N-H···O and O-H···N hydrogen bonds. While specific studies on molecular recognition using 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine are not extensively detailed in the provided context, the inherent structural features strongly suggest its potential as a versatile component in the design of synthetic receptors.
Integration into Covalent Organic Frameworks (COFs) as Linker Molecules
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures and tunable properties. acs.org The symmetrical and trifunctional nature of molecules like 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine makes them ideal building blocks, or "linkers," for the construction of 2D or 3D COFs. researchgate.net
In the synthesis of COFs, the triazine core can act as a triangular node, connecting to other monomers to form a periodic network. For instance, triazine-based COFs can be synthesized through condensation reactions between an amine-functionalized triazine and an aldehyde-containing linker. nih.gov A novel COF, designated PDC-MA-COF, was synthesized via an aldehyde-amine condensation using 1,4-piperazinedicarboxaldehyde and melamine (B1676169) (a triazine derivative), highlighting the utility of both piperazine and triazine units in COF construction. nih.gov
The incorporation of the 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine moiety into a COF can impart several beneficial properties:
High Porosity and Surface Area: The rigid, predefined geometry of the linker leads to permanent porosity and high specific surface areas, which are useful for gas storage and separation. nih.govresearchgate.net
Chemical and Thermal Stability: The covalent bonds forming the framework and the aromatic nature of the triazine units result in materials with excellent stability. nih.govresearchgate.net
Functionality: The nitrogen-rich structure of the triazine and piperazine groups provides redox-active sites and a high density of hydrogen-bonding donors/acceptors. nih.govresearchgate.net This can enhance properties like electrochemical performance for supercapacitor applications and can stabilize the framework through interlayer C-H···N hydrogen bonding. nih.gov
| COF Example | Monomers / Linkers | Key Properties | Potential Application |
| PDC-MA-COF | 1,4-piperazinedicarboxaldehyde (PDC), Melamine (MA) | High surface area (748.2 m² g⁻¹), High nitrogen content (47.87%), Interlayer H-bonding nih.gov | Supercapacitors nih.gov |
| TAPT-OH-COF | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline, 2,5-dihydroxyterephthalaldehyde | High adsorption capacity for mycotoxins nih.gov | Solid-phase extraction nih.gov |
| CO₂-derived COF | 1,4-piperazinedicarboxaldehyde (from CO₂ and piperazine), Melamine | High surface area (945 m² g⁻¹), High chemical stability nih.gov | Proton conductivity nih.gov |
Applications in Materials Science and Catalysis
Development of Advanced Functional Materials
There is currently no specific research data available on the use of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in the development of advanced functional materials. The following sub-sections reflect this lack of information.
Materials with Tunable Magnetic Properties
No studies have been identified that investigate the magnetic properties of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine or its potential for creating materials with tunable magnetic characteristics.
Luminescent and Optical Materials Based on Triazine Derivatives
While other triazine derivatives are known for their luminescent and optical properties, there is no specific literature detailing the synthesis or characterization of such materials derived from 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine.
Exploration in Organic Semiconductors and Electronic Devices
The potential application of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in organic semiconductors and electronic devices has not been explored in any published research to date.
Catalytic Applications of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine and its Complexes
The catalytic activity of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine and its metallic complexes is an area that remains uninvestigated, according to available scientific literature.
Role as Ligands in Homogeneous Catalytic Systems
Although piperazine (B1678402) moieties are known to act as ligands in various catalytic systems, there are no specific studies that detail the use of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine as a ligand in homogeneous catalysis.
Design of Heterogeneous Catalysts Utilizing Triazine-Based Frameworks
The design and application of heterogeneous catalysts based on frameworks incorporating 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine have not been reported in the scientific literature.
Modulation of Catalytic Activity and Selectivity via Triazine Scaffold
The 1,3,5-triazine (B166579) core, particularly when functionalized with coordinating groups like piperazine, serves as a versatile and highly tunable scaffold for the development of catalysts. The compound 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine and its derivatives have garnered attention in materials science and catalysis due to their unique structural and electronic properties. The strategic modification of this triazine scaffold allows for the fine-tuning of catalytic activity and selectivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
The fundamental principle behind the modulation of catalytic properties lies in the ability to systematically alter the steric and electronic environment of the catalytically active metal center by modifying the ligands attached to it. The 1,3,5-triazine framework provides a rigid and well-defined platform for the attachment of three piperazine units. These piperazine moieties can be further functionalized, allowing for a high degree of control over the ligand's properties.
Influence of the Triazine Core
The 1,3,5-triazine ring itself imparts specific characteristics to the catalytic system. Being an electron-deficient aromatic system, it can influence the electron density at the coordinating nitrogen atoms of the piperazine substituents. This electronic effect can be transmitted to the metal center, thereby modulating its reactivity. For instance, in palladium-catalyzed reactions, the electron-donating or withdrawing nature of the triazine-based ligand can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Steric and Electronic Tuning through Piperazine Functionalization
The true versatility of the 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine scaffold comes from the potential for functionalization of the piperazine rings. By introducing various substituents on the piperazine nitrogens, one can systematically alter both the steric bulk and the electronic nature of the resulting ligand.
Steric Effects: The introduction of bulky groups on the piperazine rings can create a sterically hindered environment around the metal center. This can have a profound impact on the selectivity of a reaction. For example, in cross-coupling reactions, steric hindrance can favor the formation of one regioisomer over another or can influence the enantioselectivity in asymmetric catalysis by controlling the approach of the substrate to the catalytic site.
Electronic Effects: The electronic properties of the substituents on the piperazine rings can modulate the electron-donating ability of the ligand. Electron-donating groups will increase the electron density on the metal center, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing groups will decrease the electron density, potentially favoring reductive elimination. This fine-tuning of the electronic properties is crucial for optimizing the catalytic activity for a specific reaction.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine have shown promise as ligands in several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.
Heck Reaction
In the Heck reaction, which involves the coupling of an unsaturated halide with an alkene, the nature of the triazine-based ligand can influence both the yield and the selectivity of the reaction. For instance, creating a dendrimeric structure with a triazine core can lead to the formation of highly active and recyclable palladium catalysts. The dendritic framework can provide a microenvironment that enhances the stability and efficiency of the palladium nanoparticles.
A study on triazine-based dendrimers as supports for palladium nanoparticles in the Heck reaction demonstrated the importance of the ligand structure on the catalytic outcome. While specific data for piperazine-functionalized dendrimers is limited, the general principle of modulating activity through ligand design is well-established.
| Aryl Halide | Alkene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | PdCl2 / Triazine-Dendrimer | DMF/H2O | 100 | 2 | 98 |
| Bromobenzene | Styrene | PdCl2 / Triazine-Dendrimer | DMF/H2O | 100 | 4 | 95 |
| 4-Bromoacetophenone | n-Butyl acrylate | PdCl2 / Triazine-Dendrimer | DMF/H2O | 100 | 3 | 97 |
| 4-Bromotoluene | Styrene | PdCl2 / Triazine-Dendrimer | DMF/H2O | 100 | 5 | 92 |
Suzuki Coupling
The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another area where triazine-based ligands have been explored. The efficiency of the catalyst is highly dependent on the ligand's ability to stabilize the palladium center and facilitate the transmetalation step. By modifying the substituents on the piperazine rings of the triazine scaffold, it is possible to optimize the ligand for a specific Suzuki coupling reaction, leading to higher yields and turnover numbers.
Research on palladium complexes with N-heterocyclic carbene ligands derived from triazine scaffolds has shown that subtle changes in the ligand structure can lead to significant differences in catalytic activity.
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 / Triazine-ligand | K2CO3 | Toluene | 80 | 96 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / Triazine-ligand | K3PO4 | Dioxane | 100 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)2 / Triazine-ligand | Cs2CO3 | THF | 65 | 98 |
| 2-Bromopyridine | 3-Tolylboronic acid | Pd(OAc)2 / Triazine-ligand | K2CO3 | Toluene | 80 | 90 |
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Structure
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in a molecule. For 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine, the IR spectrum provides direct evidence for its key structural features.
The synthesis of this compound results in a white solid. orgsyn.org The experimental IR spectrum, recorded neat, displays several characteristic absorption bands. A notable band appears at 3278 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amine within the piperazine (B1678402) rings. orgsyn.org The presence of C-H bonds in the piperazine rings is confirmed by the absorption at 2846 cm⁻¹. orgsyn.org
The core 1,3,5-triazine (B166579) ring structure gives rise to characteristic vibrations. The band observed at 1523 cm⁻¹ can be assigned to the C=N stretching vibrations within the aromatic triazine ring. orgsyn.org Additionally, the band at 1433 cm⁻¹ is associated with C-N stretching vibrations. orgsyn.org The fingerprint region contains further absorptions at 1242, 1007, 806, and 728 cm⁻¹, which correspond to various bending and stretching modes, providing a unique spectral signature for the molecule. orgsyn.org
While specific Raman data for this compound is not widely published, the technique would be expected to complement the IR data. Raman spectroscopy is particularly sensitive to the symmetric vibrations of the triazine ring, which may be weak or inactive in the IR spectrum.
Table 1: Characteristic Infrared (IR) Absorption Bands for 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3278 | N-H Stretch | Secondary Amine (Piperazine) |
| 2846 | C-H Stretch | Alkane (Piperazine) |
| 1523 | C=N Stretch | 1,3,5-Triazine Ring |
| 1433 | C-N Stretch | Aromatic Amine |
| 1242 | C-N Stretch / C-H Bend | Fingerprint Region |
| 1007 | Ring Vibrations | Fingerprint Region |
| 806 | C-H Bend | Fingerprint Region |
| 728 | N-H Bend / Ring Vibrations | Fingerprint Region |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine, recorded in deuterated chloroform (B151607) (CDCl₃), shows three distinct signals, consistent with the molecule's high degree of symmetry. orgsyn.org
A triplet at δ 3.68 ppm, integrating to 12 protons, is assigned to the methylene (B1212753) (-CH₂-) protons of the three piperazine rings that are directly attached to the triazine core. orgsyn.org
A second triplet at δ 2.81 ppm, also integrating to 12 protons, corresponds to the methylene (-CH₂-) protons adjacent to the N-H group in the piperazine rings. orgsyn.org
A singlet at δ 1.62 ppm, integrating to 3 protons, is attributed to the three N-H protons of the piperazine rings. orgsyn.org
The ¹³C NMR spectrum further supports the proposed structure with three signals, indicating three unique carbon environments. orgsyn.org
The signal at δ 165.2 ppm is characteristic of the carbon atoms in the electron-deficient 1,3,5-triazine ring. orgsyn.org
The signals at δ 46.0 ppm and δ 44.3 ppm are assigned to the two distinct types of methylene (-CH₂-) carbons within the piperazine rings. orgsyn.org
Table 2: ¹H NMR Spectroscopic Data for 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.68 | Triplet | 12H | -CH₂- protons adjacent to triazine ring |
| 2.81 | Triplet | 12H | -CH₂- protons adjacent to N-H group |
| 1.62 | Singlet | 3H | N-H protons of piperazine rings |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Table 3: ¹³C NMR Spectroscopic Data for 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 165.2 | Carbon atoms of the 1,3,5-triazine ring |
| 46.0 | Methylene carbons of the piperazine rings |
| 44.3 | Methylene carbons of the piperazine rings |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Mass Spectrometry for Molecular Weight and Purity Determination
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine, chemical ionization (CI) mass spectrometry has been used to confirm its molecular mass. orgsyn.org
The calculated molecular weight of the compound (C₁₅H₂₇N₉) is 333.44 g/mol . The experimental mass spectrum shows a peak at m/z 334.4, which corresponds to the protonated molecule [M+H]⁺. orgsyn.org This finding is in excellent agreement with the expected molecular formula and confirms the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) could be further employed to determine the elemental composition with very high accuracy, providing unequivocal confirmation of the chemical formula.
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD provides precise information on bond lengths, bond angles, and intermolecular interactions, while powder XRD (PXRD) is used to identify crystalline phases and assess sample purity.
Currently, there are no publicly available single-crystal or powder X-ray diffraction data for 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in the scientific literature. However, were such data available, single-crystal XRD would reveal the precise conformation of the piperazine rings and their orientation relative to the central triazine plane. It would also detail the intermolecular forces, such as hydrogen bonding involving the piperazine N-H groups, that dictate the crystal packing. PXRD would provide a characteristic diffraction pattern, a "fingerprint" for this specific crystalline form, which would be invaluable for quality control and phase identification in bulk samples.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for separating components of a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods.
Specific HPLC or GC methods for the routine analysis of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine are not detailed in the literature. However, given its structure, reversed-phase HPLC (RP-HPLC) would be a suitable technique for purity assessment. A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer would likely provide good separation from potential impurities or starting materials, such as cyanuric chloride or piperazine. Detection could be achieved using a UV detector, as the triazine ring is UV-active.
Thin-layer chromatography (TLC) has been used during its synthesis, with a reported retention factor (Rf) of 0.0 on silica (B1680970) gel using a 10% methanol in dichloromethane (B109758) eluent, indicating high polarity. orgsyn.org Due to its high melting point (200-208 °C) and polarity, GC analysis might be challenging without prior derivatization to increase volatility and thermal stability. orgsyn.org
Microscopic Techniques (SEM, TEM) for Morphological and Nanostructural Characterization of Assemblies
Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are used to visualize the morphology and structure of materials at the micro- and nanoscale.
There are no specific studies reporting the use of SEM or TEM to characterize assemblies of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine. However, these techniques would be highly valuable if the molecule were used to form larger structures, such as nanoparticles, self-assembled monolayers, or metal-organic frameworks. SEM would provide information on the surface topography, particle size, and shape distribution of bulk powders or fabricated structures. TEM could offer higher resolution images, revealing details about the internal structure and crystallinity of nanoscale assemblies.
Computational Chemistry and Theoretical Modeling of 2,4,6 Tri Piperazin 1 Yl 1,3,5 Triazine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine. These methods allow for the determination of various electronic and energetic parameters that correlate with the molecule's reactivity and stability.
The electronic properties of substituted triazines are significantly influenced by the nature of the substituent groups. For instance, in derivatives of 2,4,6-triphenyl-1,3,5-triazine, the introduction of different functional groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org The piperazine (B1678402) substituents in 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine, being electron-donating groups, are expected to raise the HOMO energy level, thereby influencing its electron-donating capabilities.
Key electronic descriptors calculated for similar piperazine derivatives to predict their interaction capabilities include the energy of the LUMO (ELUMO), the electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies. mdpi.com For example, ELUMO indicates the ability of a molecule to accept electrons, a key factor in its interaction with biological targets, while the electrophilicity index (ω) quantifies its capacity to act as an electrophile. mdpi.com
Theoretical studies on related nitrogen-rich triazine compounds, such as 2,4,6-triazide-1,3,5-triazine, have utilized DFT to investigate structural and electronic properties under various conditions, providing a framework for how such analyses could be applied to 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine. bit.edu.cn Furthermore, quantum-chemical methods have been successfully used to predict the structures and properties of other triazine derivatives like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), showcasing the predictive power of these computational techniques. researchgate.net
Table 1: Key Electronic Descriptors and Their Significance in Reactivity Prediction
| Descriptor | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability of the molecule. mdpi.com |
| Energy Gap (HOMO-LUMO) | Influences the chemical reactivity and kinetic stability of the molecule. |
| Electrophilicity Index (ω) | Measures the ability of a molecule to act as an electrophile. mdpi.com |
| Molar Refractivity (MR) | Accounts for the volume occupied by electrons and influences how a molecule fits into a binding site. mdpi.com |
| Topological Polar Surface Area (PSA) | Related to cell permeability and interaction with active sites. mdpi.com |
Molecular Dynamics Simulations of Triazine-Based Assemblies and Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their assemblies over time. For 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine, MD simulations can provide insights into its conformational flexibility, solvation properties, and the nature of its interactions with other molecules, including the formation of supramolecular structures.
While specific MD studies on 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine are not extensively documented in publicly available literature, the methodology has been widely applied to other triazine derivatives. For instance, MD simulations of a 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))triphenol derivative were used to study its interaction with the COX-2 enzyme, revealing a high number of stable protein-ligand interactions. nih.gov This demonstrates the utility of MD in exploring the binding modes and stability of triazine-based compounds within biological systems.
The formation of noncovalent interactions is crucial in the assembly of triazine-based structures. In related adamantane-linked 1,2,4-triazole (B32235) compounds, crystal packing is stabilized by a network of intermolecular interactions such as C-H⋯O, C-H⋯N, C-H⋯S, and C-H⋯π interactions. mdpi.com Similarly, for 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine, MD simulations could be employed to explore the role of hydrogen bonding and π-π stacking interactions in the formation of dimers or larger aggregates. The piperazine moieties, with their nitrogen atoms, can act as both hydrogen bond donors and acceptors, facilitating the formation of complex intermolecular networks.
In Silico Methods for Predicting Molecular Interactions and Binding Affinities
In silico methods, such as molecular docking, are instrumental in predicting how a ligand like 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine might interact with a specific target protein or receptor. These computational techniques are foundational in drug discovery and materials science for screening potential candidates and understanding interaction mechanisms at a molecular level.
The 6-(piperazin-1-yl)-1,3,5-triazine scaffold has been identified as a promising chemical core in the development of new therapeutic agents. wellcomeopenresearch.orgnih.gov In a study focused on anti-schistosomal activities, in silico docking was used to screen compounds containing this core against a homology model of a Schistosoma mansoni histone methyltransferase. wellcomeopenresearch.orgnih.gov This approach highlighted competitive inhibitors that bind within the substrate pocket of the enzyme. wellcomeopenresearch.org
Molecular docking studies on other heterocyclic compounds, such as adamantane-linked 1,2,4-triazoles, have been used to predict binding affinities and interaction modes with target enzymes like 11β-hydroxysteroid dehydrogenase type 1. mdpi.com These studies often identify key amino acid residues involved in strong hydrogen bonding and other noncovalent interactions. mdpi.com For 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine, similar in silico approaches could be used to predict its binding affinity to various protein targets, with the piperazine groups expected to play a significant role in forming hydrogen bonds and other electrostatic interactions.
To further refine the understanding of intermolecular interactions, Hirshfeld surface analysis can be employed. This technique, coupled with fingerprint plots, allows for the visualization and quantification of different types of intermolecular contacts, providing insights into the packing of molecules in a crystalline state. nih.gov
Table 2: Common In Silico Methods for Interaction Prediction
| Method | Application |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. |
| Homology Modeling | Constructs a three-dimensional model of a protein from its amino acid sequence based on a known experimental structure of a homologous protein. |
| Hirshfeld Surface Analysis | A method for visualizing and quantifying intermolecular interactions in a crystal structure. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. mdpi.com |
Theoretical Investigations of Reaction Mechanisms and Energetics
Theoretical chemistry provides the tools to investigate the mechanisms and energetics of chemical reactions involving 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine. Understanding the reaction pathways is crucial for optimizing synthetic procedures and predicting the chemical behavior of the compound.
The synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically proceeds via the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comresearchgate.netresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis. mdpi.com Theoretical calculations can be used to model the transition states and intermediates of these substitution reactions, providing insights into the reaction kinetics and thermodynamics.
For instance, the reaction of 2,4-diphenyl-1,3,5-triazine (B8718044) derivatives with nucleophiles has been studied, demonstrating the susceptibility of the triazine ring to nucleophilic addition. superfri.org Quantum chemical calculations can elucidate the electron density distribution in the triazine ring of 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine, identifying the most likely sites for electrophilic or nucleophilic attack.
Furthermore, computational methods are used to calculate the enthalpy of formation and other thermodynamic properties of energetic materials containing the triazine ring. These calculations are essential for assessing the stability and potential energy release of such compounds. For 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine, theoretical investigations could predict its thermal stability and decomposition pathways.
Future Research Directions and Emerging Areas
Innovations in Green and Sustainable Synthetic Methodologies for Triazine Derivatives
The development of environmentally benign synthetic routes for 1,3,5-triazine (B166579) derivatives is a growing area of focus, moving away from traditional methods that often require harsh reaction conditions. mdpi.com Future research will likely concentrate on optimizing and expanding green synthetic protocols.
Microwave-Assisted Synthesis: This technique has demonstrated significant advantages over conventional heating methods, including rapid reaction times (often reduced from hours to minutes), higher yields, and fewer by-products. eurekaselect.com The reactions of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles under microwave irradiation are a key area of exploration. eurekaselect.com
Sonochemistry: Ultrasound-assisted synthesis has emerged as a powerful tool for creating 1,3,5-triazine derivatives. nih.govssrn.com This method offers the significant advantage of using water as a solvent, drastically improving the environmental profile of the synthesis. nih.govssrn.com Sonochemical protocols can achieve high yields in as little as five minutes. nih.govssrn.com
Future innovations are expected to focus on combining these green techniques, such as using phase-transfer catalysts in conjunction with microwave or ultrasonic irradiation to further enhance reaction efficiency and selectivity. mdpi.com The goal is to develop scalable, cost-effective, and environmentally friendly processes for the synthesis of a wide array of functionalized triazine compounds. mdpi.com
Table 1: Comparison of Green Synthetic Methods for Triazine Derivatives
| Method | Key Advantages | Typical Reaction Time | Solvent |
|---|---|---|---|
| Microwave-Assisted | Fast reactions, high yields, fewer by-products. eurekaselect.com | Minutes. eurekaselect.com | Often organic solvents like DMF. mdpi.com |
| Sonochemical | Use of water as a solvent, short reaction times. nih.govssrn.com | ~5 minutes. nih.gov | Water. nih.govssrn.com |
Exploration of Novel Supramolecular Architectures with Enhanced Functionality
The 1,3,5-triazine core is an excellent building block for constructing complex supramolecular assemblies due to its C3 symmetry and ability to engage in various non-covalent interactions. nih.govmdpi.com Future research in this area will delve into the design and synthesis of novel supramolecular structures with tailored properties and functions. nih.goviciq.orgrsc.org
Researchers are exploring the creation of monodisperse linear and branched oligomers, macrocycles, and dendrimers based on the 1,3,5-triazine scaffold. nih.gov These structures have potential applications in molecular recognition, self-assembly, and chemical biology. nih.goviciq.orgrsc.org The ability to precisely control the substitution pattern on the triazine ring allows for the fine-tuning of the resulting supramolecular architecture and its properties. nih.gov
The development of triazine-based macrocycles and cages for host-guest chemistry is a particularly promising avenue. mdpi.comresearchgate.net These structures can be designed to encapsulate specific guest molecules, leading to applications in sensing, separation, and transport. mdpi.com
Development of Advanced Catalytic Systems for Diverse Chemical Transformations
Triazine derivatives, including those with piperazine (B1678402) substituents, are gaining attention as versatile ligands in catalysis. acs.orgsemanticscholar.org The electron-deficient nature of the triazine ring, combined with the coordinating ability of the piperazine nitrogens, can be harnessed to create unique catalytic environments.
Metal-Mediated Catalysis: Triazine-based ligands are being explored for their ability to stabilize metal centers and facilitate a range of catalytic transformations. acs.orgsemanticscholar.org The π-acidic nature of the triazine core can influence the electronic properties of the metal, potentially leading to enhanced catalytic activity or novel reactivity. acs.org Research is ongoing to develop robust triazine-based catalytic systems for reactions such as cross-coupling, hydrogenation, and oxidation. semanticscholar.orgresearchgate.net
Covalent Organic Polymers (COPs): Triazine-based COPs are emerging as a significant subclass of porous, nitrogen-rich materials with applications in photocatalysis and organocatalysis. rsc.org The high surface area and tunable porosity of these materials, combined with the inherent properties of the triazine units, make them promising candidates for heterogeneous catalysis. rsc.org
Future work will focus on the rational design of triazine-based ligands and polymers to achieve higher catalytic efficiency, selectivity, and stability. acs.orgrsc.org
Integration of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine in Hybrid Organic-Inorganic Materials
The creation of hybrid materials that combine the properties of organic and inorganic components is a rapidly advancing field. nih.gov 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine and its derivatives are attractive organic building blocks for these materials due to their rigid structure and multiple functionalization points. rsc.org
Metal-Organic Frameworks (MOFs): Substituted 1,3,5-triazines are being investigated as linkers for the construction of MOFs. nih.govnih.gov The use of elongated and functionalized triazine-based linkers can lead to MOFs with large pore volumes and high surface areas, which are desirable for applications in gas storage and separation. nih.gov The piperazine groups can provide additional coordination sites or be functionalized to tune the properties of the resulting MOF.
Hybrid Gels: Research has shown that s-triazine and tri-s-triazine derivatives can be used to prepare organic-inorganic hybrid gels through sol-gel processes. researchgate.net These materials can exhibit interesting mechanical and thermal properties.
The future in this area lies in the design of triazine-based linkers that can direct the assembly of novel hybrid materials with tailored architectures and functionalities for applications in catalysis, sensing, and electronics. mdpi.com
Computational Design and Predictive Modeling for Tailored Triazine-Based Compounds and Materials
Computational methods are becoming indispensable tools for the rational design of new materials and for predicting their properties. rsc.org In the context of triazine-based compounds, computational studies are being employed to explore their potential in various applications.
Density Functional Theory (DFT): DFT calculations are used to predict the geometries, heats of formation, and energetic properties of s-triazine derivatives. researchgate.net This information is crucial for designing new materials with specific electronic and optical properties, for instance, as host materials for phosphorescent blue emitters in organic light-emitting diodes (OLEDs). rsc.orgrsc.org
Predictive Modeling for Biological Activity: Computational tools are also used to predict the biological targets and ADME (absorption, distribution, metabolism, and excretion) profiles of triazine derivatives. jomardpublishing.comresearchgate.net This in silico screening can help to identify promising candidates for further experimental investigation and accelerate the drug discovery process. derpharmachemica.comnih.gov The "BOILED-Egg" model, for example, can predict the gastrointestinal absorption and blood-brain barrier permeability of small molecules. mdpi.comjomardpublishing.com
Future research will likely see a greater integration of computational modeling with experimental synthesis and characterization to create a feedback loop for the rapid design and development of novel triazine-based compounds and materials with precisely tailored properties. rsc.org
Q & A
Q. What are the standard synthetic routes for introducing piperazine substituents onto the 1,3,5-triazine core?
The synthesis typically involves nucleophilic substitution reactions using cyanuric chloride as the starting material. Piperazine groups are introduced via stepwise substitution under controlled conditions. For example, analogous triazine derivatives (e.g., TPTZ) are synthesized by reacting cyanuric chloride with amines like diphenylphosphine in the presence of a base (e.g., triethylamine) to facilitate deprotonation and nucleophilic attack . For the target compound, sequential substitution with piperazine in a 1:3 molar ratio under inert atmosphere (e.g., nitrogen) and in aprotic solvents (e.g., THF or DCM) is recommended. Purification often involves recrystallization from ethanol or acetonitrile to achieve high purity .
Q. How can researchers confirm the successful substitution of piperazine groups on the triazine ring?
Spectroscopic techniques such as ¹H/¹³C NMR and FTIR are critical. In NMR, the absence of cyanuric chloride’s chlorine-related signals and the appearance of piperazine proton peaks (e.g., δ 2.5–3.5 ppm for NH and CH₂ groups) confirm substitution. FTIR can validate the loss of C-Cl stretches (~850 cm⁻¹) and the presence of N-H stretches (~3300 cm⁻¹). Elemental analysis (C, H, N) is also essential to verify stoichiometry .
Advanced Research Questions
Q. What experimental strategies optimize the coordination chemistry of 2,4,6-Tri(piperazin-1-yl)-1,3,5-triazine with transition metals?
The compound’s three piperazine arms act as polydentate ligands. To study metal coordination:
- Use UV-Vis titration to determine binding constants (e.g., with Fe²⁺, Cu²⁺).
- Employ X-ray crystallography to resolve metal-ligand geometries, as demonstrated for analogous triazine-metal complexes .
- Conduct potentiometric titrations to assess pH-dependent stability of metal complexes, noting that piperazine’s secondary amines may protonate, altering ligand flexibility .
Q. How do researchers resolve contradictions in reported solvent systems for recrystallizing piperazine-functionalized triazines?
Conflicting solvent recommendations (e.g., ethanol vs. acetonitrile) arise from differences in substituent polarity. For piperazine-rich triazines:
- Perform solubility tests using Hansen solubility parameters to identify optimal solvents.
- Compare thermal stability via TGA: High-purity crystals from acetonitrile show decomposition >250°C, whereas ethanol may leave trace solvent residues, lowering observed stability .
Q. What methodologies characterize the compound’s potential in polymer or MOF synthesis?
- Mannich reactions or Schiff base formation can crosslink the triazine core with aldehydes or ketones to form thermosetting polymers. For example, triazine-based benzoxazines require thermal polymerization at 180–220°C, yielding high-Tg polymers (~320°C) .
- In MOFs, use solvothermal synthesis with metal salts (e.g., Zn(NO₃)₂) and the triazine ligand. Porosity can be tuned via modulator additives (e.g., acetic acid), as shown for pyridyl-triazine MOFs .
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step piperazine substitution reactions?
Common issues include steric hindrance and incomplete substitution. Solutions:
- Use high-pressure reactors to enhance reaction kinetics for step 2 and 3 substitutions.
- Employ HPLC monitoring to track intermediate formation and adjust stoichiometry dynamically .
Q. What advanced techniques validate the electronic effects of piperazine on the triazine ring?
- Cyclic voltammetry reveals electron-donating effects of piperazine, shifting reduction potentials of the triazine core.
- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, showing increased electron density at nitrogen sites, which enhances metal-binding affinity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
